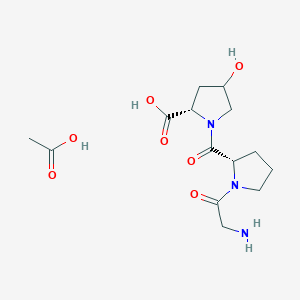

Gly-pro-hydroxy-pro acetate salt

Description

Contextualization within Collagen-Derived Peptides

Gly-Pro-Hyp is a prominent example of a collagen-derived peptide. frontiersin.org Collagen, the most abundant protein in mammals, is characterized by a repeating amino acid sequence, frequently Gly-X-Y, where X is often proline and Y is often hydroxyproline (B1673980). taylorandfrancis.comfrontiersin.org During the natural process of collagen turnover or through enzymatic hydrolysis, collagen is broken down into smaller peptide fragments. nih.gov Among these fragments, di- and tripeptides containing hydroxyproline, such as Prolyl-Hydroxyproline (Pro-Hyp) and Gly-Pro-Hyp, have been identified in human blood following the ingestion of collagen hydrolysates. frontiersin.orgmdpi.com The presence of these specific peptides in circulation suggests they are resistant to further degradation by digestive enzymes and can be absorbed into the bloodstream. frontiersin.org

Significance of Hydroxyproline in Peptide Biochemistry

Hydroxyproline, a modified form of the amino acid proline, plays a crucial role in the biochemistry of peptides, particularly in the context of collagen. nih.govwikipedia.org The hydroxylation of proline residues, a post-translational modification, is essential for the stability of the collagen triple helix. taylorandfrancis.comwikipedia.org This stability is attributed to the formation of hydrogen bonds, which help to lock the collagen molecule into its characteristic structure. taylorandfrancis.com The presence of hydroxyproline is so characteristic of collagen that its content is often used as a marker for the amount of collagen in a given tissue. taylorandfrancis.comwikipedia.org Beyond its structural role, hydroxyproline-containing peptides are being investigated for their potential signaling roles in various biological processes. reddit.com

Overview of Glycyl-Prolyl-Hydroxyproline as a Research Target

The tripeptide Gly-Pro-Hyp has emerged as a significant target for scientific investigation due to its detection in the bloodstream after collagen hydrolysate intake and its potential biological activities. frontiersin.orgmdpi.com Research has focused on understanding the specific effects of this and other collagen-derived peptides. For instance, studies have explored the role of hydroxyproline-containing peptides in cellular processes. nih.gov The identification of Gly-Pro-Hyp and similar peptides has spurred further investigation into their mechanisms of action and their potential as bioactive molecules. frontiersin.orgreddit.com

Table 2: Key Research Findings on Hydroxyproline-Containing Peptides

| Research Area | Key Findings | References |

|---|---|---|

| Wound Healing | The collagen-derived dipeptide Pro-Hyp has been shown to act as a growth-initiating factor for specific fibroblasts involved in the wound healing process. | frontiersin.org |

| Skin Health | Ingestion of collagen peptides rich in Pro-Hyp and Hyp-Gly has been associated with reduced levels of advanced glycation end products (AGEs) in the skin. | nih.gov |

| Adipocyte Differentiation | Pro-Hyp has been found to promote the differentiation of brown adipocytes in cell culture models, suggesting a potential role in metabolic regulation. | frontiersin.org |

| Fibroblast Growth | Food-derived collagen peptides, including Pro-Hyp and Hyp-Gly, have been demonstrated to enhance the growth of primary cultured mouse skin fibroblasts. | nih.gov |

This table provides a summary of research findings related to hydroxyproline-containing peptides.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-AYVRSBHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Glycyl Prolyl Hydroxyproline Acetate Salt

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) has become the predominant method for peptide synthesis due to its efficiency, the ability to use excess reagents to drive reactions to completion, and the simplified purification of intermediates. lsu.edu The core principle of SPPS involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support. lsu.eduvaia.com

Fmoc/tBu Chemistry in Tripeptide Synthesis

The most widely adopted strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.comcsic.es This method utilizes the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl (tBu) based groups for the protection of side chains. seplite.comcsic.es The orthogonality of these protecting groups allows for the selective deprotection of the α-amino group at each step of the synthesis without affecting the side-chain protecting groups or the linkage of the peptide to the resin. organic-chemistry.org

In the synthesis of Gly-Pro-Hyp, the hydroxyl group of hydroxyproline (B1673980) is typically protected with a tBu group [Fmoc-Hyp(tBu)-OH]. peptide.com The synthesis proceeds by anchoring the C-terminal amino acid, hydroxyproline, to the resin. This is followed by the sequential coupling of Fmoc-Pro-OH and Fmoc-Gly-OH. Each coupling step is preceded by the removal of the Fmoc group from the N-terminus of the growing peptide chain using a secondary amine base, commonly piperidine (B6355638) in dimethylformamide (DMF). seplite.comcsic.es The Fmoc/tBu strategy offers mild reaction conditions and generally leads to high-purity crude peptides. nih.gov

Table 1: Key Protecting Groups in Fmoc/tBu Synthesis of Gly-Pro-Hyp

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group |

| Glycine (B1666218) | Fmoc | None |

| Proline | Fmoc | None |

| Hydroxyproline | Fmoc | tert-Butyl (tBu) |

Coupling Reagent Selection for Peptide Bond Formation

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is a critical step that requires a coupling reagent to activate the carboxyl group. A variety of coupling reagents are available, each with its own mechanism and efficiency.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. bachem.com However, phosphonium (B103445) and aminium/uronium salt-based reagents have gained popularity due to their high efficiency and lower risk of side reactions. bachem.comiris-biotech.de Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are frequently employed. bachem.compeptide.com More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offer even greater reactivity, which can be beneficial for sterically hindered couplings. iris-biotech.desigmaaldrich.com The choice of coupling reagent is crucial for achieving high yields and purity. iris-biotech.de

Table 2: Comparison of Common Coupling Reagents

| Reagent | Type | Advantages | Disadvantages |

| DCC/HOBt | Carbodiimide | Cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct |

| HBTU/TBTU | Aminium/Uronium | High efficiency, soluble byproducts bachem.com | Potential for guanidinylation side reactions sigmaaldrich.com |

| PyBOP | Phosphonium | Efficient, less hazardous byproducts than BOP peptide.com | Moderate solution stability sigmaaldrich.com |

| HATU | Aminium/Uronium | Highly reactive, good for difficult couplings sigmaaldrich.com | Higher cost, classified as explosive iris-biotech.de |

| COMU | Aminium/Uronium | High reactivity, safer alternative to HATU iris-biotech.depeptide.com |

Resins and Linkers for Glycyl-Prolyl-Hydroxyproline Synthesis

The choice of resin and linker is fundamental to the success of SPPS, as it determines the conditions required for the final cleavage of the peptide from the solid support. nih.gov For the synthesis of peptides with a C-terminal carboxylic acid, such as Gly-Pro-Hyp, several resins are suitable.

Table 3: Common Resins for C-Terminal Carboxylic Acid Peptides

| Resin | Linker Type | Cleavage Condition | Key Features |

| Wang Resin | 4-Hydroxybenzyl alcohol (p-alkoxybenzyl alcohol) peptide.com | Moderate acid (e.g., high concentration TFA) peptide.comomizzur.com | Most widely used for acid substrates. peptide.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl peptide.com | Very mild acid (e.g., low concentration TFA) omizzur.com | Useful for preparing protected peptide fragments. omizzur.com |

| Sieber Amide Resin | Xanthenyl | Acid-labile | Used for preparing peptide amides. rapp-polymere.com |

| Rink Amide Resin | Amide linker | High concentration TFA omizzur.com | Commonly used for terminal modification of peptide chains. omizzur.com |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and for the preparation of peptide fragments that can be subsequently coupled. springernature.comyoutube.com

Fragment Condensation Techniques

Fragment condensation involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. springernature.com For the synthesis of Gly-Pro-Hyp, one could envision the synthesis of a dipeptide fragment, such as Fmoc-Gly-Pro-OH, and coupling it to a protected hydroxyproline derivative. This approach can be more efficient for longer peptides and can help to overcome problems associated with aggregation during stepwise SPPS. ub.edu However, fragment condensation carries a higher risk of racemization at the C-terminal amino acid of the activating fragment. youtube.com Careful selection of coupling reagents and reaction conditions is therefore critical to suppress this side reaction. uniurb.it

Selective Protecting Group Strategies

A key aspect of solution-phase synthesis and fragment condensation is the strategic use of protecting groups that can be removed selectively without affecting other protected functionalities in the molecule. organic-chemistry.orgnumberanalytics.com This is known as an orthogonal protection strategy. organic-chemistry.org For instance, the α-amino group might be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while a side chain is protected with a benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. youtube.com This allows for the selective deprotection of one group while the other remains intact, enabling controlled chain elongation or fragment coupling. numberanalytics.com The choice of protecting groups must be carefully planned to ensure their stability during the various reaction steps and their selective removal at the appropriate stage of the synthesis. numberanalytics.comuniversiteitleiden.nl

Formation and Stabilization of the Acetate (B1210297) Salt

The isolation of peptides as acetate salts is a common practice in peptide chemistry, often preferred for biological studies over trifluoroacetate (B77799) (TFA) salts that result from standard solid-phase peptide synthesis (SPPS) and purification protocols. mdpi.comresearchgate.netambiopharm.com TFA can be toxic to cells and may interfere with biological assays. nih.govlifetein.com The acetate counterion is generally considered more biocompatible. google.com

Counterion Exchange Methodologies

The conversion of the initial peptide-TFA salt to the desired acetate salt is primarily achieved through counterion exchange. Several methodologies can be employed for this purpose, including chromatographic techniques and repeated lyophilization cycles.

One of the most efficient methods involves the use of ion-exchange chromatography. peptide.com A strong anion exchange resin is first conditioned with a solution like sodium acetate and then washed to remove excess salt. peptide.com The peptide solution is then passed through the column, where the trifluoroacetate ions are exchanged for acetate ions. The resulting peptide acetate salt is then eluted and can be isolated by lyophilization. peptide.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for counterion exchange. mdpi.comlifetein.com The peptide-TFA salt can be loaded onto an RP-HPLC column and washed with a buffer containing acetic acid. lifetein.com The peptide is then eluted using a gradient of an organic solvent (like acetonitrile) and an aqueous solution of acetic acid. mdpi.comlifetein.com This process not only exchanges the counterion but can also serve as a final purification step. mdpi.com Solid-phase extraction (SPE) offers a faster, lower-cost alternative to RP-HPLC for this exchange, utilizing similar principles. mdpi.com

A simpler, albeit potentially less complete, method involves repeated dissolution and lyophilization. The peptide-TFA salt is dissolved in a dilute solution of acetic acid and then freeze-dried. Repeating this cycle multiple times can effectively replace the bulk of the trifluoroacetate ions with acetate. researchgate.net

| Method | Principle | Key Steps | Advantages | Considerations |

| Anion Exchange Chromatography | Differential binding of anions to a charged resin. | 1. Condition resin with acetate solution.2. Apply peptide-TFA solution.3. Elute peptide-acetate.4. Lyophilize. peptide.com | High efficiency of exchange. mdpi.com | Requires specific resins and equipment. |

| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a non-polar stationary phase and a polar mobile phase containing the new counterion. | 1. Dissolve peptide in mobile phase.2. Load onto C18 column.3. Wash with acetic acid buffer.4. Elute with acetonitrile/acetic acid gradient.5. Lyophilize. mdpi.comlifetein.com | Simultaneous purification and exchange. mdpi.com | Can be time-consuming and requires significant solvent use. bachem.com |

| Solid-Phase Extraction (SPE) | Similar to RP-HPLC but with a shorter column and faster processing. | 1. Condition SPE cartridge.2. Load peptide-TFA solution.3. Wash with acetic acid solution.4. Elute peptide-acetate. mdpi.com | Fast, low-cost, and requires less instrumentation than HPLC. mdpi.com | May be less efficient for very hydrophilic peptides. lifetein.com |

| Repeated Lyophilization | Sublimation of volatile TFA in the presence of excess acetic acid. | 1. Dissolve peptide in dilute acetic acid.2. Freeze the solution.3. Lyophilize.4. Repeat multiple times. researchgate.net | Simple and does not require chromatography. | May not achieve 100% exchange; residual TFA is possible. |

Purification Techniques for Salt Form Isolation

The final step in obtaining a pure Gly-Pro-Hyp acetate salt is isolation and purification. The choice of technique depends on the preceding synthesis and exchange steps.

Lyophilization (Freeze-Drying) is the most common method for isolating the final peptide salt from solution. peptide.com After counterion exchange via chromatography or repeated dissolution, the aqueous fractions containing the pure peptide acetate are pooled, frozen, and placed under a vacuum. This process sublimes the water and any residual volatile acids (like acetic acid), leaving a dry, often fluffy, peptide acetate powder. lifetein.compeptide.com The physical characteristics of the lyophilized cake can be superior for acetate salts compared to the often "fluffy" nature of TFA salts. ambiopharm.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , as mentioned, serves a dual role. It is the standard method for purifying peptides after synthesis to remove impurities such as truncated or deletion sequences. bachem.com When used for counterion exchange with acetic acid in the mobile phase, the fractions containing the pure peptide are collected, and subsequent lyophilization yields the purified acetate salt. lifetein.combachem.com The purity is typically assessed by analytical HPLC and mass spectrometry. mdpi.com

Crystallization can be an alternative purification method, although it is often more challenging for peptides than for small molecules. researchgate.net It involves dissolving the crude salt in a minimal amount of a suitable solvent and then inducing crystal formation by slow evaporation or the addition of an anti-solvent. researchgate.net If successful, this can yield a highly pure solid form.

Synthesis of Modified and Labeled Analogues

To probe the metabolic fate, mechanism of action, and structure-activity relationships of Gly-Pro-Hyp, researchers often synthesize modified and labeled analogues.

Isotopic Labeling for Metabolic Tracing (e.g., 14C-labeling)

Isotopic labeling is a powerful technique to trace the absorption, distribution, metabolism, and excretion of molecules within a biological system. moravek.com Carbon-14 (¹⁴C) is a frequently used isotope for this purpose due to its long half-life and the fact that carbon is a fundamental component of the peptide backbone. moravek.com

The synthesis of ¹⁴C-labeled Gly-Pro-Hyp would involve incorporating a ¹⁴C-labeled precursor at a metabolically stable position within one of the constituent amino acids. moravek.com For instance, ¹⁴C-labeled glycine or proline could be used as starting materials in a standard solid-phase peptide synthesis workflow. Exogenously supplied, isotope-labeled acetate (e.g., ¹⁴C-acetate) can also be used as a tracer to study fatty acid and glycerolipid metabolism, demonstrating its utility as a metabolic precursor. nih.gov The incorporation of the label is ideally performed in the final steps of the synthesis to maximize efficiency and minimize the handling of radioactive materials. moravek.com

General Strategy for ¹⁴C-Labeling of Gly-Pro-Hyp:

Selection of Labeled Precursor: Choose a ¹⁴C-labeled amino acid, such as [¹⁴C]Glycine or [¹⁴C]Proline. The position of the label is critical to ensure it is not lost during metabolic processes under investigation.

Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support, incorporating the ¹⁴C-labeled amino acid at the desired position in the sequence.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, typically using a strong acid like TFA.

Purification: The crude labeled peptide is purified using RP-HPLC.

Counterion Exchange and Isolation: The purified TFA salt is converted to the acetate salt using the methods described in section 2.3.1, followed by lyophilization.

Characterization and Quantification: The final product is analyzed for purity (HPLC), identity (mass spectrometry), and specific radioactivity (scintillation counting).

Functional Group Derivatization for Specific Research Applications

Modifying the functional groups of Gly-Pro-Hyp can provide valuable tools for specific research applications. Derivatization can be used to attach fluorescent probes, affinity tags, or other moieties to study peptide interactions and localization.

The hydroxyl group of the hydroxyproline residue is a prime target for derivatization. Using orthogonal protecting group strategies during peptide synthesis, this hydroxyl group can be selectively modified. nih.gov For example, the hydroxyl group can be protected with a group that can be removed while the peptide is still on the solid support and fully protected, allowing for selective chemical modification at that site. nih.gov

Examples of Functional Group Derivatization Applications:

| Derivatization Type | Target Functional Group | Reagent/Method | Research Application |

| Fluorescent Labeling | N-terminal amine, Lysine (B10760008) side chain (if present) | Fluorescein (B123965) isothiocyanate (FITC), Rhodamine derivatives | Visualizing peptide uptake and localization in cells and tissues. |

| Biotinylation | N-terminal amine, Lysine side chain (if present) | N-Hydroxysuccinimide (NHS)-biotin | Affinity purification, pull-down assays to identify binding partners. |

| PEGylation | N-terminal amine, Lysine side chain (if present) | Activated PEG (e.g., PEG-NHS) | Improving solubility, stability, and pharmacokinetic properties. |

| Hydroxyl Group Modification | Hydroxyproline -OH | Acylation, etherification after selective deprotection on-resin. nih.gov | Probing the role of the hydroxyl group in structural stability and binding interactions. nih.gov |

These synthetic strategies provide a versatile toolkit for producing Gly-Pro-Hyp acetate salt and its analogues, enabling detailed investigations into its chemical properties and biological significance.

Advanced Analytical Characterization Techniques for Glycyl Prolyl Hydroxyproline Acetate Salt

Chromatographic Separation and Quantification

Chromatographic methods are fundamental to the analysis of Gly-Pro-Hyp acetate (B1210297) salt, enabling its separation from complex matrices and subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of peptides like Gly-Pro-Hyp. nih.govnih.gov Its high sensitivity and selectivity allow for the detection and quantification of the target analyte even at low concentrations. uq.edu.au A recently developed LC-MS/MS method demonstrated high specificity and sensitivity for Gly-Pro-Hyp in commercial collagen hydrolysates. researchgate.net

Both targeted and untargeted LC-MS/MS approaches are employed for the analysis of Gly-Pro-Hyp.

Targeted approaches , such as multiple reaction monitoring (MRM), are highly specific and sensitive for quantifying known compounds. uq.edu.aunih.govnih.gov In this mode, the mass spectrometer is set to detect specific precursor and product ion transitions unique to Gly-Pro-Hyp. For instance, in the analysis of Proline-Glycine-Proline (PGP) and its acetylated form (AcPGP), mass transitions of m/z 270/173 and m/z 270/70 were used for PGP. nih.gov This targeted approach allows for accurate quantification and is often the "gold standard" for this purpose. nih.gov

To improve the volatility and ionization efficiency of amino acids and peptides for mass spectrometry, derivatization is often employed. nih.govdaneshyari.com Propyl chloroformate (PCF) is a derivatizing agent that has been successfully used in the analysis of amino acids and peptides, including Gly-Pro-Hyp. nih.govnih.govdaneshyari.com

The derivatization process with PCF is typically carried out directly in aqueous samples and involves mixing the sample with a propanol-pyridine reagent, followed by the addition of an isooctane-PCF solution. nih.govnih.gov This reaction forms derivatives that are more amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. nih.govresearchgate.net The use of PCF derivatization has been shown to enable the quantification of 26 amino acids by GC-qMS and is a key step in a novel targeted LC-MS/MS method for bioactive peptides in collagen hydrolysates. nih.govnih.gov Other chloroformate reagents like ethyl chloroformate (ECF) and 9-fluorenylmethyl-chloroformate (Fmoc-Cl) have also been utilized for amino acid analysis. nih.gov

Validation of the analytical method is crucial to ensure the reliability and accuracy of the results. researchgate.netyoutube.com Key validation parameters for LC-MS/MS methods include specificity, linearity, and the limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is often assessed by comparing the chromatograms of blank samples with those of samples spiked with the analyte. nih.gov

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netyoutube.com Calibration curves are generated, and the correlation coefficient (r²) is calculated to assess linearity. researchgate.net For Gly-Pro-Hyp, a targeted LC-MS/MS method showed excellent linearity with a correlation coefficient of 0.995. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov For a targeted LC-MS/MS method for Gly-Pro-Hyp, the LOD was determined to be 1.16 µM. nih.gov The LOQ for PGP in plasma was established at 0.05 ng/ml. nih.gov

The following table summarizes the validation parameters for a targeted LC-MS/MS method for Gly-Pro-Hyp and related peptides. researchgate.net

| Peptide | Correlation Coefficient (r²) | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Gly-Pro-Hyp | 0.995 | 1.95 - 250 | 1.16 | 3.52 |

| Hyp-Gly | 0.992 | 1.95 - 250 | 1.40 | 4.24 |

| Pro-Hyp | 1.000 | 0.49 - 250 | 0.14 | 0.42 |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide and amino acid analysis. oup.comnih.gov When coupled with specialized detectors, it provides a robust platform for characterizing compounds like Gly-Pro-Hyp.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation of peptides based on their hydrophobicity. hplc.eunih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govhplc.eu Peptides are eluted based on their affinity for the stationary phase, with more hydrophobic peptides being retained longer.

This technique is highly effective for peptide profiling, allowing for the separation of closely related peptides that may differ by only a single amino acid. hplc.eu For the analysis of hydroxyproline (B1673980), a key component of Gly-Pro-Hyp, RP-HPLC methods have been developed that involve derivatization to enhance detection. oup.comnih.gov The high resolving power of RP-HPLC is fundamental to its widespread application in the analysis of protein digests and peptide therapeutics. hplc.eu

Fluorescence Detection in Amino Acid and Peptide Analysis

Fluorescence detection is a highly sensitive method used in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids and peptides such as Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp). The intrinsic fluorescence of most peptides is weak; therefore, derivatization with a fluorescent tag is a common strategy to enhance detection sensitivity.

For peptides containing a proline residue at the N-terminus, as is the case with Pro-Gly or other prolyl peptides, specific labeling agents can be employed. nih.gov One such agent is 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), which reacts with the N-terminal amino group of the peptide. nih.gov This reaction, typically carried out under alkaline conditions (e.g., pH 9.3), results in a fluorescently labeled peptide that can be detected with high sensitivity using a laser-induced fluorescence (LIF) detector. nih.gov The resulting derivatized peptides exhibit fluorescence emission maxima around 573 nm when excited at approximately 453 nm. nih.gov This method allows for detection limits in the low femtomole (fmol) range, offering orders of magnitude greater sensitivity than conventional UV or xenon arc lamp fluorescence detectors. nih.gov

Another approach involves using fluorescently labeled peptide probes to recognize specific sequences. For instance, probes consisting of repeating Gly-Hyp-Hyp sequences attached to a fluorescent molecule like fluorescein (B123965) (FAM) have been developed. nih.gov While these are often used to target larger structures like denatured collagen, the principle demonstrates the utility of fluorescence in studying peptides containing these residues. nih.gov The choice of fluorophore and the labeling strategy are critical for achieving optimal results in the quantitative analysis of Gly-Pro-Hyp acetate salt.

Structural Elucidation via Advanced Spectroscopic Methods

The precise three-dimensional structure and molecular integrity of Gly-Pro-Hyp are determined using advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard, providing complementary information on conformation and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For tripeptides like Gly-Pro-Hyp, which are components of collagen, NMR studies provide critical insights into their preferred conformations, which can include triple-helical structures. nih.govresearchwithrutgers.com

Researchers utilize homonuclear and heteronuclear 2D NMR methods, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to make sequence-specific resonance assignments for each amino acid residue within the peptide. nih.govresearchgate.net The analysis of NOESY spectra is particularly crucial, as it reveals through-space proximities between protons, allowing for the determination of the peptide's folding pattern and tertiary structure. researchgate.net

Studies on collagen-like peptides with repeating Pro-Hyp-Gly sequences have shown that they can associate as trimers, forming stable triple helices. nih.govresearchwithrutgers.com The melting temperature (Tm), at which this structure denatures, can also be determined by monitoring NMR spectral changes with temperature. nih.govresearchwithrutgers.com For example, a peptide model of collagen, (Pro-Hyp-Gly)10, was found to have a melting temperature of 60°C and a solution conformation very similar to models derived from X-ray diffraction data. nih.govresearchwithrutgers.com Such studies confirm the inherent propensity of the Gly-Pro-Hyp sequence to adopt ordered, helical structures.

Table 1: NMR Conformational Analysis Findings for Gly-Pro-Hyp Containing Peptides

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Technique | Homonuclear & Heteronuclear 2D NMR | Enables sequence-specific assignments and structural determination. | nih.gov, researchwithrutgers.com |

| Peptide Model | (Pro-Hyp-Gly)10 | Acts as a stable prototype for the collagen triple helix. | nih.gov, researchwithrutgers.com |

| Conformation | Triple-helical trimer | The solution conformation is similar to fiber diffraction models. | nih.gov, researchwithrutgers.com |

| Melting Temp (Tm) | 60 °C for (POG)10 | Indicates high thermal stability of the triple-helical structure. | nih.gov, researchwithrutgers.com |

| Key Finding | Gly-Pro-Hyp sequences have a strong tendency to form ordered, stable triple helices. | Confirms the structural role of this tripeptide motif in collagen. | nih.gov, researchwithrutgers.com |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification and characterization of Gly-Pro-Hyp acetate salt. It provides a highly accurate measurement of the peptide's molecular weight, allowing for the confirmation of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) is used to sequence the peptide by analyzing its fragmentation patterns. nih.govnih.gov

In a typical LC-MS/MS workflow, the peptide is first separated by liquid chromatography and then introduced into the mass spectrometer. nih.gov The instrument isolates the peptide's molecular ion (the precursor ion) and subjects it to collision-induced dissociation (CID). This process breaks the peptide bonds at predictable locations, generating a series of product ions (b- and y-ions).

For the analysis of Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides, specific diagnostic fragment ions have been identified. nih.gov Precursor ion scanning, a specialized MS technique, can be used to selectively detect all peptides in a complex mixture that generate a specific fragment ion upon dissociation. nih.gov This method has been successfully applied to screen for and semi-quantify these characteristic tripeptides in collagen hydrolysate products. nih.gov The high mass accuracy of HRMS also allows for the differentiation of peptides with the same nominal mass but different elemental compositions, such as distinguishing proline from hydroxyproline residues based on the mass difference of an oxygen atom. nih.gov

Table 2: HRMS Parameters for Gly-Pro-Hyp and Related Tripeptides

| Parameter | Description | Application to Gly-Pro-Hyp | Reference |

|---|---|---|---|

| Technique | LC-MS/MS with Precursor Ion Scan | Simultaneous screening and quantification of target tripeptides. | nih.gov |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact peptide. | Selected for fragmentation in the collision cell. | nih.gov |

| Diagnostic Fragment Ion | m/z 143 | Specific fragment ion used to detect Gly-Hyp-Yaa tripeptides. | nih.gov |

| Diagnostic Fragment Ion | m/z 127 | Specific fragment ion used to detect Gly-Pro-Yaa tripeptides. | nih.gov |

| Application | Molecular Mass Determination | Confirms the elemental composition and identity of the peptide. | nih.gov |

| Application | Fragmentation Analysis | Provides sequence information by analyzing b- and y-ions. | nih.gov, nih.gov |

Purity Assessment and Contaminant Profiling

Ensuring the purity of Gly-Pro-Hyp acetate salt is paramount for its use in any application. The primary technique for purity assessment and the identification of potential contaminants is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). ijsra.netresolvemass.ca

Reversed-phase HPLC (RP-HPLC) is the most common method used to separate the target peptide from impurities. ijsra.net The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The purity of the sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram.

Contaminant profiling involves identifying the chemical nature of these impurities. Common contaminants in synthetically produced peptides include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups from the synthesis process. Using LC-MS, each impurity peak separated by the HPLC can be analyzed by the mass spectrometer to determine its molecular weight. ijsra.net This information often allows for the direct identification of the contaminant's structure. For instance, an impurity with a mass difference corresponding to an amino acid residue would indicate a deletion or insertion sequence. This detailed analysis provides a comprehensive profile of the sample's purity and the nature of any contaminants present. nih.gov

Structural and Conformational Analysis of Glycyl Prolyl Hydroxyproline Acetate Salt

Three-Dimensional Conformational Preferences in Solution

In solution, peptides with repeating Gly-Pro-Hyp sequences, such as (Pro-Hyp-Gly)10, readily associate to form a stable, triple-helical structure. nih.govresearchwithrutgers.com This conformation is characterized by three parallel polypeptide chains coiled into a right-handed superhelix. Two-dimensional Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating this solution-state structure. These studies confirm that the solution conformation of these collagen-like peptides is remarkably similar to the model derived from X-ray fiber diffraction data of collagen itself. nih.govresearchwithrutgers.com While the central portion of the peptide maintains a well-defined and rigid triple-helical arrangement, the terminal ends of the peptide chains tend to exhibit less ordered or more frayed structures. nih.govresearchwithrutgers.com

Role of the Acetate (B1210297) Counterion in Peptide Structure and Stability

Peptides with acidic or basic side chains exist as salts, requiring a counterion to achieve charge neutrality. researchgate.net In Gly-Pro-Hyp acetate salt, the acetate anion (CH₃COO⁻) serves this role. While often considered an excipient, the counterion can significantly impact the physicochemical properties of the peptide. researchgate.netnih.gov

Acetate is frequently chosen as a counterion for peptide preparations, especially for in vivo studies, as it is considered safer and more biologically compatible than alternatives like trifluoroacetate (B77799) (TFA), which can be a byproduct of solid-phase peptide synthesis. nih.gov The nature of the counterion can influence the peptide's secondary structure by affecting the hydrogen-bonding network. genscript.com For instance, some counterions have been shown to induce slight increases in helical structures. genscript.com

The stability of the peptide can also be affected by the counterion. Acetate is a relatively volatile ion, and its loss during manufacturing processes like lyophilization (freeze-drying) can lead to a pH shift in the reconstituted solution. nih.gov This change in pH can, in turn, affect the peptide's stability and potentially lead to aggregation. nih.gov Compared to other salts, acetate forms may exhibit lower thermal stability, suggesting the formation of weaker or more transient ionic interactions with the peptide. researchgate.net

Table 2: Comparison of Common Peptide Counterions

| Counterion | Chemical Formula | Common Source | Key Properties & Impact on Peptides | Reference |

|---|---|---|---|---|

| Acetate | CH₃COO⁻ | Acetic Acid | Considered biologically safe; volatile, which can affect stability post-lyophilization; may form less stable ionic interactions compared to other salts. | nih.govresearchgate.net |

| Trifluoroacetate (TFA) | CF₃COO⁻ | Trifluoroacetic Acid | Commonly used in peptide purification; can be toxic to cells; its strong IR absorbance can interfere with structural analysis (FTIR). | nih.govgenscript.com |

| Chloride | Cl⁻ | Hydrochloric Acid | Common pharmaceutical salt form; generally does not interfere with spectroscopic structural studies (e.g., CD spectroscopy). | nih.govgenscript.com |

Conformational Dynamics and Flexibility Studies

While the collagen triple helix is known for its rigidity, it is not an entirely static structure. It possesses localized regions of flexibility that are crucial for its biological function. The Gly-Pro-Hyp sequence itself contributes to a highly ordered and rigid structure. nih.gov However, variations in this sequence are a primary source of flexibility.

Studies on collagen model peptides have shown that interruptions in the repeating Gly-X-Y sequence, such as a Gly-Pro-Gly segment, create localized zones of significant plasticity and flexibility. nih.gov These regions exhibit conformational variations and higher temperature factors in crystallographic studies, indicating dynamic motion embedded within the otherwise rigid helical segments. nih.gov

The glycine (B1666218) residue itself is a key contributor to the peptide's dynamic properties. Its small size allows for a greater range of motion and can facilitate local helix bending. nih.gov Molecular dynamics simulations and amide deuterium/hydrogen exchange experiments show that the presence of glycine can enhance local hydration and alter the hydrogen-bonding patterns, leading to increased conformational flexibility. nih.gov This inherent flexibility, often concentrated at specific points in the sequence, is thought to be important for molecular recognition and interaction with other biomolecules. nih.gov

Biochemical and Molecular Biological Investigations of Glycyl Prolyl Hydroxyproline Acetate Salt in Vitro/mechanistic Focus

Enzymatic Interaction and Biotransformation Pathways of Glycyl-Prolyl-Hydroxyproline Acetate (B1210297) Salt

The metabolic fate of Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp), a prominent tripeptide derived from collagen, is significantly influenced by its interactions with various enzymes within the body. Its inherent structural properties, particularly the presence of proline and hydroxyproline (B1673980) residues, confer a remarkable resistance to enzymatic degradation, allowing it to persist in biological systems and exert its functions. The biotransformation of this peptide is primarily dictated by its stability against digestive and plasma enzymes and its eventual metabolism by the gut microbiome.

Recognition and Cleavage by Peptidases and Proteases

Peptidases and proteases are enzymes that catalyze the breakdown of proteins and peptides by hydrolyzing their peptide bonds nih.govsemanticscholar.orgencyclopedia.pub. However, the triple-helical structure of collagen, from which Gly-Pro-Hyp is derived, is resistant to most proteinases nih.gov. While collagen can be cleaved by specific collagenases like matrix metalloproteinases (MMPs), the resulting smaller peptides, such as Gly-Pro-Hyp, exhibit significant stability nih.gov.

The presence of proline at the penultimate position makes the peptide bond resistant to many common peptidases. Enzymes that specifically cleave after proline residues, known as post-proline cleaving enzymes (PPCEs), are a specialized class of proteases nih.govsemanticscholar.orgresearchgate.net. Prolyl oligopeptidase (POP), for example, is a cytoplasmic enzyme that hydrolyzes peptide bonds at the C-terminal side of proline residues in small peptides researchgate.net. However, studies indicate that Gly-Pro-Hyp largely evades extensive degradation in the gastrointestinal tract and blood, suggesting a high degree of resistance to the peptidases present in these environments researchgate.netnih.gov.

In vitro and in vivo studies have consistently demonstrated that Gly-Pro-Hyp is remarkably stable in the gastrointestinal tract. It shows a strong resistance to degradation by gastric acid and various digestive enzymes researchgate.netnih.gov. This stability allows the tripeptide to be absorbed intact through the intestinal barrier nih.govsemanticscholar.org. While collagen itself is broken down in the digestive system, it is not readily cleaved into specific bioactive peptides nih.govresearchgate.net. However, once formed, Gly-Pro-Hyp persists. Research has shown that four antiplatelet peptides containing a Hyp-Gly sequence, including larger peptides incorporating the Pro-Hyp-Gly motif, were able to survive simulated gastrointestinal digestion nih.gov. This inherent resistance is a key factor in its bioavailability after oral administration of collagen hydrolysates researchgate.netsemanticscholar.org.

Following absorption, Gly-Pro-Hyp continues to exhibit significant stability in the bloodstream. In vitro studies using rat plasma have shown that Gly-Pro-Hyp remains stable for at least two hours nih.govsemanticscholar.org. This resistance to degradation by plasma peptidases ensures that the tripeptide can circulate in the body and reach target tissues in its intact form researchgate.netresearchgate.net. The stability of ingested Gly-Pro-Hyp in the body allows it to be transported to the urine in its peptide form researchgate.net. While some studies on individual peptide pharmacokinetics in rats noted that Gly-Pro-Hyp tends to have a higher first-pass metabolism compared to the dipeptide Pro-Hyp, it is still readily detected in systemic circulation nih.gov.

Table 1: Stability of Gly-Pro-Hyp in Biological Fluids (In Vitro)

| Biological Fluid | Observation | Study Context | Reference |

|---|---|---|---|

| Gastrointestinal Fluid (Simulated) | Stable; resistant to degradation. | Assessment of oral availability of collagen tripeptides. | nih.govsemanticscholar.org |

| Rat Plasma | Stable for at least 2 hours. | Evaluation of enzymatic stability post-absorption. | nih.govsemanticscholar.org |

| Human Plasma | Considered relatively stable. | Transport and urinary excretion studies. | researchgate.net |

Interaction with Hydroxylating Enzymes (e.g., Prolyl Hydroxylase)

Prolyl hydroxylases are key enzymes in collagen synthesis, responsible for the post-translational hydroxylation of proline residues into hydroxyproline nih.govmdpi.comnih.gov. This hydroxylation, particularly the formation of 4-hydroxyproline (B1632879) (4-Hyp), is critical for the stability of the collagen triple helix at physiological temperatures nih.gov. The substrate for these enzymes are proline residues located in the Y position of the Gly-X-Y repeating sequence within newly synthesized procollagen (B1174764) α-chains nih.govnih.gov. Therefore, the tripeptide Gly-Pro-Hyp itself is not a substrate for prolyl hydroxylase. Instead, it is a product of the degradation of mature collagen, which has already undergone proline hydroxylation during its synthesis in the endoplasmic reticulum. The hydroxyproline component of the circulating Gly-Pro-Hyp tripeptide is a metabolic derivative of proline, catalyzed by prolyl hydroxylase after protein synthesis mdpi.com.

Role in Microbial Metabolism (e.g., Gut Microbiome)

While Gly-Pro-Hyp is largely resistant to host digestive enzymes, a significant amount of this and other hydroxyproline-containing peptides reach the gut, where they become available for microbial metabolism nih.gov. Metabolomics experiments in animal models have shown that free hydroxyproline and hydroxyproline-containing peptides, including Gly-Pro-Hyp, are detected at higher levels in the feces and urine of germ-free rodents, indicating that the gut microbiota plays a major role in their metabolism nih.gov. The ability of gut microbes to utilize these compounds may influence the composition of the microbiota and its interactions with the host nih.gov.

The anaerobic environment of the gut is home to specific microorganisms capable of metabolizing hydroxyproline. A key pathway involves a glycyl radical enzyme (GRE) known as 4-hydroxyproline dehydratase (HypD) nih.govnih.govescholarship.org. This enzyme, found in a diverse set of gut anaerobes, catalyzes the dehydration of trans-4-hydroxy-L-proline (Hyp) to generate Δ1-pyrroline-5-carboxylate (P5C) nih.govnih.govescholarship.org. This discovery has revealed a prominent metabolic pathway in the human gut microbiota responsible for anaerobic Hyp metabolism nih.gov.

Organisms such as Clostridioides difficile can utilize this pathway. They can reduce hydroxyproline to proline in a two-step process that requires both HypD and a pyrroline-5-carboxylate reductase (P5CR) biorxiv.org. This metabolic capability is widespread among gut microbes, particularly Clostridia, and may play a significant role in gut colonization and nutrient competition biorxiv.org. In addition to HypD, a different GRE, trans-4-hydroxy-D-proline C-N-lyase (HplG), has been identified in other fermenting bacteria, highlighting the diversity of enzymatic pathways for hydroxyproline degradation in the anaerobic microbiome illinois.edu.

Table 2: Key Enzymes in Anaerobic Hydroxyproline Metabolism by Gut Microbiota

| Enzyme | Abbreviation | Function | Microorganisms | Reference |

|---|---|---|---|---|

| 4-Hydroxyproline Dehydratase | HypD | Catalyzes the dehydration of trans-4-hydroxy-L-proline to Δ1-pyrroline-5-carboxylate (P5C). | Diverse gut anaerobes, including Clostridia. | nih.govnih.govescholarship.org |

| Pyrroline-5-Carboxylate Reductase | P5CR | Reduces P5C to proline. | Subset of organisms with HypD, such as C. difficile. | biorxiv.org |

| trans-4-Hydroxy-D-proline C-N-lyase | HplG | Cleaves the C5-N bond of trans-4-hydroxy-D-proline, representing an alternative degradation pathway. | Other fermenting bacteria (e.g., propionate-producing bacteria). | illinois.edu |

Enzyme Systems Involved in Hydroxyproline Catabolism (e.g., HypD)

The catabolism of hydroxyproline, a key component of the tripeptide Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp), involves specific enzyme systems, particularly in microbial environments. A notable enzyme in this process is trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), a member of the glycyl radical enzyme (GRE) superfamily. This enzyme is crucial for the anaerobic metabolism of Hyp.

HypD catalyzes the dehydration of Hyp to form (S)-Δ¹-pyrroline-5-carboxylate (P5C). This transformation is significant as it represents a chemical reversal of proline hydroxylation, one of the most common post-translational modifications in mammals. The product, P5C, is an intermediate that can enter various primary metabolic pathways, allowing organisms to use Hyp for generating ATP, synthesizing other amino acids, or as a source of carbon and nitrogen.

The HypD enzyme is found in a diverse range of gut anaerobes and is prevalent in the human gut microbiome. Its presence has also been identified in prominent antibiotic-resistant opportunistic pathogens such as Clostridioides difficile. In this pathogen, HypD is considered a key metabolic enzyme, making it a potential target for novel antibiotics as it has no protein homolog in humans. In other bacteria, such as Sinorhobium meliloti, HypD functions as a Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) deaminase, converting HPC to α-ketoglutarate semialdehyde and ammonia.

Molecular Mechanisms of Cellular Activities (in vitro/cell culture studies)

Chemotactic Activity on Fibroblasts and Immune Cells (e.g., Neutrophils, Monocytes)

Gly-Pro-Hyp and related collagen-derived peptides have demonstrated chemotactic activity, influencing the migration of various cell types, which is a critical process in inflammation and wound healing.

Fibroblasts: Synthetic tripeptides containing hydroxyproline, such as Gly-Pro-Hyp, have been shown to be chemotactic for human dermal fibroblasts at concentrations of 2.5 and 12.5 mM. This directed migration is a key step in wound repair, where fibroblasts are recruited to synthesize and remodel the extracellular matrix.

Neutrophils: Synthetic collagen-like polypeptides composed of repeating units of Proline, Glycine (B1666218), and Hydroxyproline are potent chemoattractants for human neutrophils. nih.gov Studies have shown this chemotactic activity is dose-related, reaching a maximum effect at a concentration of 10 nM. nih.gov While the presence of hydroxyproline in these peptides was found to slightly reduce the chemotactic potency compared to peptides containing only Proline and Glycine, they remain effective in recruiting neutrophils. nih.gov Interestingly, while Gly-Pro-Hyp did not show direct chemoattractant activity in one study, it was found to be an inhibitor of N-acetyl-PGP-induced neutrophil polarization, suggesting it interacts with chemotactic signaling pathways. nih.gov

Monocytes: While direct studies on the chemotactic effect of Gly-Pro-Hyp on monocytes are limited, the broader family of elastin- and collagen-derived peptides are known chemoattractants for these immune cells. Monocyte chemoattractant protein-1 (MCP-1) is a key chemokine that regulates the transendothelial migration of monocytes. nih.gov The interaction of collagen-like peptides with the extracellular matrix can influence these chemotactic gradients. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3-K, p38 MAP Kinase)

The cellular activities induced by Gly-Pro-Hyp and similar peptides are mediated through the modulation of specific intracellular signaling pathways. Key among these are the Phosphatidylinositol 3-kinase (PI3-K) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, which are central to regulating inflammation, cell survival, and migration.

In studies using synthetic polypeptides containing Proline, Glycine, and Hydroxyproline, it was demonstrated that their effects on both neutrophil chemotaxis and the inhibition of apoptosis are dependent on these two signaling cascades. nih.gov The biological activities of the peptides were effectively blocked by specific inhibitors of PI3-K and p38 MAP kinase, confirming the involvement of these pathways. nih.gov

Furthermore, network pharmacology analysis has predicted that Gly-Pro-Hyp may interact with transcription factors such as JUN and FOS, and regulate signaling pathways including IL-17 and TNF. rsc.org These pathways are intricately linked with PI3-K and p38 MAPK signaling in the context of inflammatory responses and cellular stress.

Effects on Cellular Processes (e.g., Apoptosis, Proliferation in vitro)

In vitro studies have revealed that Gly-Pro-Hyp and related collagen peptides significantly influence fundamental cellular processes such as apoptosis (programmed cell death) and proliferation (cell growth and division).

Apoptosis: Synthetic polypeptides containing Glycine, Proline, and Hydroxyproline have been shown to markedly reduce neutrophil apoptosis. nih.gov This anti-apoptotic effect contributes to the inflammatory response by prolonging the lifespan of neutrophils at sites of injury or infection. nih.gov The inhibition of apoptosis by these peptides was found to be independent of the peptide's size or specific composition and is mediated through the PI3-K and p38 MAP kinase signaling pathways. nih.gov

Proliferation: Collagen-derived peptides, particularly the dipeptide Prolyl-hydroxyproline (Pro-Hyp) which can be derived from Gly-Pro-Hyp, are known to stimulate the proliferation of fibroblasts. mdpi.comnih.govnih.govresearchgate.net Pro-Hyp has been identified as a low molecular weight fibroblast growth-initiating factor. nih.gov It enhances the growth of fibroblasts cultured on collagen gels in a dose-dependent manner. nih.gov This proliferative effect is crucial for the synthesis of new extracellular matrix during wound healing. nih.gov The stimulation of fibroblast growth by these peptides underscores their role in tissue regeneration and repair. researchgate.netresearchgate.netresearchgate.netmdpi.com

Antioxidant Mechanisms at the Molecular Level (in vitro)

Collagen-derived peptides, including sequences like Gly-Pro-Hyp, exhibit antioxidant properties through various molecular mechanisms. These activities are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity is often linked to the presence of specific amino acid residues, such as Glycine, within the peptide sequence. nih.gov

In vitro antioxidant assays are used to quantify these effects:

DPPH Radical Scavenging: This assay measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical. Collagen peptides have shown significant DPPH scavenging activity, with IC50 values (the concentration required to scavenge 50% of the radicals) for some characterized antioxidant peptides being as low as 0.283 mg/mL. nih.gov

ABTS Radical Scavenging: Similar to the DPPH assay, this method assesses the peptide's ability to neutralize the ABTS radical cation. The IC50 values for certain collagen peptides against ABTS radicals have been measured at 0.210 mg/mL. nih.gov

Hydroxyl and Superoxide (B77818) Radical Scavenging: These are highly reactive oxygen species in biological systems. Collagen peptides have demonstrated the ability to effectively scavenge both hydroxyl radicals (IC50 of 0.107 mg/mL for some peptides) and superoxide radicals (IC50 of 0.099 mg/mL). nih.gov

The mechanism behind this activity involves the peptide structure and amino acid composition, which allows them to donate protons to electron-deficient radicals, thus neutralizing them and preventing further oxidative damage. nih.govnih.govseoultech.ac.krnih.govresearchgate.netstuba.skmdpi.com

Enzyme Inhibition Activities (e.g., α-Amylase, α-Glucosidase, Dipeptidyl Peptidases)

Gly-Pro-Hyp has been identified as an inhibitor of several key enzymes, indicating its potential role in modulating metabolic processes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Gly-Pro-Hyp is a true peptidic inhibitor of DPP-IV. Unlike other peptides that may act as substrates for the enzyme, DPP-IV cannot hydrolyze the bond between Proline and Hydroxyproline in the Gly-Pro-Hyp sequence. This inhibitory action is significant as DPP-IV is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. Research has shown that Gly-Pro-Hyp is a primary contributor to the DPP-IV inhibitory activity observed in collagen hydrolysates.

α-Amylase and α-Glucosidase Inhibition: While specific inhibitory data for Gly-Pro-Hyp against α-amylase and α-glucosidase is not extensively documented, peptides with similar compositions have shown potential in this area. These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. The inhibitory activity of peptides against these enzymes is typically competitive, where the peptide binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable glucose. Peptides containing Glycine and Proline are considered potential α-glucosidase inhibitors.

Table 1: In vitro Enzyme Inhibition by Gly-Pro-Hyp and Related Peptides

| Enzyme | Peptide | IC50 Value | Inhibition Type | Source |

|---|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-Hyp | 2.51 ± 0.17 mM | True Peptidic Inhibitor | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Diprotin A (Ile-Pro-Ile) | 0.03 ± 0.01 mM | Competitive | nih.gov |

Role in Collagen Metabolism and Turnover (mechanistic aspects)

Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp) is a tripeptide sequence that represents a fundamental and frequently occurring motif in the primary structure of collagen, the most abundant protein in mammals. nih.govnews-medical.net Its constituent amino acids—glycine, proline, and hydroxyproline—collectively make up a significant portion of the total amino acid content of collagen, contributing to its unique triple helix structure and stability. nih.govnih.gov The investigation into the mechanistic role of this specific tripeptide in collagen metabolism reveals its profound influence on the synthesis, structure, and turnover of collagen fibers.

Integration into Collagen Synthesis Pathways (if applicable to this tripeptide)

The direct integration of the pre-formed tripeptide Gly-Pro-Hyp into the nascent polypeptide chains during collagen synthesis does not occur. The synthesis of procollagen, the precursor to collagen, follows the standard pathway of intracellular protein synthesis, where individual amino acids are assembled on ribosomes. caldic.com

A critical step in collagen synthesis is the post-translational modification of proline residues. nih.gov Proline that has already been incorporated into the pro-alpha chains of procollagen is hydroxylated to form hydroxyproline. news-medical.net This reaction is catalyzed by the enzyme prolyl hydroxylase in the lumen of the endoplasmic reticulum and requires cofactors such as vitamin C and iron. nih.govcaldic.com Therefore, hydroxyproline is not incorporated directly during translation; it is synthesized in situ within the polypeptide chain. nih.govnih.gov

While the tripeptide itself is not directly integrated, peptides derived from the breakdown of existing collagen, such as Pro-Hyp and Hydroxyprolyl-glycine (Hyp-Gly), have been identified in human blood following the ingestion of collagen hydrolysate. mdpi.com These smaller dipeptides have been shown to play a signaling role, for instance, by stimulating the growth of fibroblasts, the primary cells responsible for collagen synthesis. mdpi.com This suggests an indirect regulatory role for collagen-derived peptides in modulating the activity of collagen-producing cells.

Table 1: Key Steps in Collagen Biosynthesis

| Step | Location | Description | Role of Gly/Pro/Hyp |

|---|---|---|---|

| Transcription & Translation | Nucleus & Ribosomes | Genetic code for collagen alpha chains is transcribed to mRNA and translated into preprocollagen polypeptides. | Individual amino acids Glycine and Proline are incorporated. |

| Post-Translational Modification | Endoplasmic Reticulum | Proline and lysine (B10760008) residues within the polypeptide chain are hydroxylated. Glycosylation of specific hydroxylysine residues occurs. | Proline is converted to Hydroxyproline by prolyl hydroxylase. news-medical.net |

| Triple Helix Formation | Endoplasmic Reticulum | Three pro-alpha chains assemble to form a procollagen molecule, characterized by its triple helical structure. | The repeating Gly-X-Y sequence, rich in Proline and Hydroxyproline, is essential for helix formation and stability. news-medical.netnih.gov |

| Secretion | Golgi Apparatus & Exocytosis | Procollagen is packaged and secreted from the fibroblast into the extracellular space. | Not directly involved. |

| Conversion to Tropocollagen | Extracellular Matrix | Procollagen peptidases cleave the N- and C-terminal propeptides from procollagen to form tropocollagen. | Not directly involved. |

Influence on Collagen Fibrillogenesis (molecular level)

Fibrillogenesis is the process where tropocollagen molecules self-assemble into highly organized collagen fibrils in the extracellular matrix. The specific amino acid sequence of collagen is critical for this process, and the Gly-Pro-Hyp triplet plays a significant structural role.

The repeating Gly-X-Y sequence is a hallmark of fibrillar collagens, where X is often proline and Y is often hydroxyproline. news-medical.net The presence of hydroxyproline in the Y position is crucial for the thermal stability of the collagen triple helix. researchgate.net This stability is a prerequisite for the proper assembly of tropocollagen molecules into fibrils. Research has shown that reduced proline hydroxylation leads to structural destabilization of the collagen helix, particularly at physiological temperatures, which can impair molecular interactions. nih.gov

Table 2: Influence of Hydroxyproline on Collagen Structure

| Feature | Role of Proline | Role of Hydroxyproline (in Y position) | Consequence for Fibrillogenesis |

|---|---|---|---|

| Polypeptide Chain Conformation | The cyclic structure of proline constrains the polypeptide chain's rotation, initiating the helical characteristic. nih.gov | The hydroxyl group enables the formation of crucial hydrogen bonds that lock the triple helix into a stable conformation. | Provides the necessary rigidity and stability for individual tropocollagen molecules. |

| Triple Helix Stability | Contributes to the helical twist. | Significantly increases the thermal stability of the triple helix, preventing it from denaturing at body temperature. researchgate.netnih.gov | Ensures tropocollagen molecules are structurally sound for self-assembly. |

| Fibril Flexibility | Part of the flexible Gly-Pro-Hyp motif. | Part of the flexible Gly-Pro-Hyp motif. | Allows for molecular-level bending and stretching, preserving the integrity of binding sites within the assembled fibril. cardiff.ac.uk |

Enzymatic Cross-linking and Degradation Mechanisms

The final stage of creating mature, strong collagen fibers involves the formation of covalent cross-links between tropocollagen molecules within a fibril. This process is enzymatic and primarily involves lysine and hydroxylysine residues, not the Gly-Pro-Hyp sequence directly. The enzyme lysyl oxidase acts on the ε-amino group of specific lysine and hydroxylysine residues, converting them into reactive aldehydes. news-medical.netcaldic.com These aldehydes can then spontaneously react with other lysine or hydroxylysine residues to form stable intermolecular and intramolecular cross-links, which are responsible for the tensile strength of collagen fibers. caldic.com

The degradation of collagen is mediated by a family of enzymes known as matrix metalloproteinases (MMPs), particularly collagenases (e.g., MMP-1, MMP-8, MMP-13). These enzymes are capable of cleaving the intact triple helix of fibrillar collagens at specific sites. The susceptibility of collagen to degradation can be influenced by its structural integrity. Since the Gly-Pro-Hyp sequence is vital for maintaining the stability of the triple helix, its proper hydroxylation indirectly protects the collagen fibril from premature or excessive degradation. A less stable helix, resulting from insufficient proline hydroxylation, may be more susceptible to enzymatic attack.

During degradation, collagen is broken down into smaller peptides. The presence of Gly-Pro-Hyp within these fragments is simply a reflection of its high abundance in the parent collagen molecule. As mentioned, some of these resulting di- and tripeptides, such as Pro-Hyp, may then exert biological activity, including influencing cellular processes related to tissue repair and remodeling. mdpi.com

Computational Chemistry and Molecular Modeling of Glycyl Prolyl Hydroxyproline Acetate Salt

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the structure-to-function relationship of macromolecules like peptides. researchgate.net For Gly-Pro-Hydroxyproline, MD simulations provide insights into its conformational flexibility and stability. Studies on collagen fragments have shown that both proline and hydroxyproline (B1673980) are crucial for stabilizing the helical structure. researchgate.net Hydroxyproline, in particular, contributes significantly to the stability of the collagen triple helix through the formation of intermolecular hydrogen bonds. researchgate.netuni-miskolc.hu

In the context of an aqueous environment, which is mimicked in MD simulations, the Pro-Gly sequence, a core component of GPHyp, has an intrinsic propensity to form β-hairpin loop structures. cas.cz The conformational landscape of GPHyp is influenced by the puckering of the proline and hydroxyproline rings and the torsional angles of the peptide backbone. The acetate (B1210297) counter-ion in the salt form would further influence the solvation shell and could form transient ionic interactions with the charged termini of the peptide, potentially affecting its conformational ensemble.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of Gly-Pro-Hydroxyproline in Aqueous Solution (Illustrative)

| Dihedral Angle | Conformer 1 (Extended) | Conformer 2 (Turn-like) |

| Gly (φ) | -150° | -60° |

| Gly (ψ) | 150° | 140° |

| Pro (φ) | -60° | -60° |

| Pro (ψ) | 135° | 130° |

| HyPro (φ) | -75° | -70° |

| HyPro (ψ) | 160° | 155° |

Note: This table is illustrative, based on typical values for peptides containing Pro-Gly sequences, to demonstrate the type of data obtained from MD simulations. Actual values would be derived from clustering analysis of simulation trajectories.

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For Gly-Pro-Hydroxyproline, QM methods like Density Functional Theory (DFT) can be used to determine the distribution of electron density, molecular orbital energies, and the electrostatic potential. These calculations help in understanding the nature of the peptide bonds and the influence of the hydroxyl group of hydroxyproline on the electronic structure.

The presence of the acetate ion would introduce an additional electrostatic field, which can be modeled using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to understand its effect on the peptide's electronic properties in a solvated environment.

Table 2: Calculated Electronic Properties of Gly-Pro-Hydroxyproline (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and representative of what would be obtained from QM calculations on a peptide of this nature.

Docking Studies with Protein and Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Gly-Pro-Hydroxyproline, docking studies can help identify potential protein or enzyme targets and elucidate the molecular basis of its biological activity. Peptides containing Pro-Gly or Hyp-Gly sequences have been shown in docking studies to interact with specific receptors, such as the P2Y12 receptor, which is involved in platelet aggregation. mdpi.comnih.gov

The docking process involves placing the GPHyp molecule into the binding site of a target protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions. Key interactions often involve hydrogen bonds with amino acid residues in the binding pocket. For instance, studies on similar peptides suggest that hydrogen bonds can be formed with key residues like Cys97, Ser101, and Lys179 in the P2Y12 receptor. nih.gov

Ligand-Protein Binding Energy Calculations

Following docking, the strength of the interaction between GPHyp and a protein target can be estimated by calculating the ligand-protein binding energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations consider van der Waals interactions, electrostatic interactions, and solvation energies to provide an estimate of the binding affinity.

Table 3: Illustrative Binding Energies of Gly-Pro-Hydroxyproline with Potential Protein Targets

| Protein Target | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| Collagenase | -7.2 | -35.8 | Asp120, His122, Zn2+ |

| P2Y12 Receptor | -6.8 | -32.5 | Cys97, Ser101, Lys179 nih.gov |

| Prolidase | -8.1 | -40.2 | Glu210, His375, Mn2+ |

Note: This table is for illustrative purposes. The specific values would be obtained from detailed docking and binding energy calculation studies.

Predictive Modeling of Peptide-Receptor Interactions

Predictive modeling, often utilizing machine learning algorithms and quantitative structure-activity relationship (QSAR) studies, can be used to forecast the biological activity of peptides like Gly-Pro-Hydroxyproline. nih.gov These in silico tools analyze the physicochemical properties and structural features of a peptide to predict its likelihood of interacting with specific receptors or exhibiting a particular biological effect. nih.gov Web-based applications can rank peptides based on their predicted bioactivity, aiding in the screening of large peptide libraries. nih.gov For GPHyp, such models could predict its potential as an ACE inhibitor, antioxidant, or other bioactive agent based on its amino acid sequence and calculated properties.

Theoretical Basis for Biological Activity (in silico)

The theoretical basis for the biological activity of Gly-Pro-Hydroxyproline, as suggested by in silico studies, lies in its specific sequence and three-dimensional structure. The Gly-Pro-Hyp sequence is recognized by enzymes like collagen proline hydroxylase. nih.gov The presence of proline and hydroxyproline confers a unique conformational rigidity that can be important for receptor recognition.

Comparative Research and Structure Activity Relationships

Comparison with Glycyl-Prolyl-Hydroxyproline (Free Acid Form)

The primary distinction between Gly-pro-hydroxy-pro acetate (B1210297) salt and its free acid counterpart, Glycyl-prolyl-4-hydroxyproline, lies in the presence of an acetate counterion in the salt form. nih.govambiopharm.com This seemingly minor difference can have significant implications for the compound's physical and chemical properties.

The acetate salt is typically formed during purification processes, such as reverse-phase high-performance liquid chromatography (HPLC), where trifluoroacetic acid (TFA) is often used, followed by an ion exchange to a more biocompatible salt like acetate. ambiopharm.com The choice of the salt form can influence several key characteristics:

Solubility: The salt form of a peptide can exhibit different solubility profiles compared to the free acid, which can be a critical factor in experimental and formulation settings.

Stability: The counterion can affect the stability of the peptide. For instance, acetate salts are often preferred in later stages of drug development as they can result in a more stable lyophilized product compared to TFA salts. ambiopharm.com

Bioavailability: While not extensively documented for this specific tripeptide, the salt form can influence the absorption and bioavailability of peptides.

From a structural standpoint, the core tripeptide remains the same. The biological activity is primarily attributed to the Gly-Pro-Hyp sequence itself, which is recognized by various cellular receptors and can influence cellular processes. rsc.org However, the acetate counterion could potentially modulate these interactions, although this is an area that requires further investigation.

Table 1: Comparison of Gly-pro-hydroxy-pro Acetate Salt and Free Acid Form

| Feature | This compound | Glycyl-Prolyl-Hydroxyproline (Free Acid) |

| Chemical Formula | C12H19N3O5 · C2H4O2 | C12H19N3O5 |

| Molecular Weight | 345.35 g/mol nih.gov | 285.29 g/mol |

| Form | Solid, often lyophilized powder | Solid |

| Key Difference | Presence of an acetate counterion nih.gov | No counterion |

| Potential Impact | May influence solubility and stability ambiopharm.com | Baseline for biological activity studies |

Structure-Activity Relationship Studies with Related Collagen Peptides

The biological activity of collagen-derived peptides is intricately linked to their amino acid sequence and post-translational modifications like hydroxylation. mdpi.comresearchgate.net The Gly-Pro-Hyp motif is a fundamental repeating unit in the triple-helical structure of collagen, and its variations have profound effects on both structural stability and biological function. mdpi.comquora.com

Influence of Amino Acid Sequence Variations

For example, research on various collagen peptides has revealed that their antioxidant activity is influenced by the sequence, conformation, and hydrophobicity of the peptide. researchgate.net Peptides with the characteristic Gly-X-Y repeat, where X and Y are often proline and hydroxyproline (B1673980), have demonstrated notable antioxidant properties. researchgate.net

Furthermore, the arrangement of amino acids affects the peptide's ability to influence cellular signaling pathways. For instance, Gly-Pro-Hyp has been shown to interact with specific cellular targets and regulate pathways involved in skin health and inflammation. rsc.org The substitution of amino acids within this sequence can lead to altered or diminished activity.

Impact of Hydroxylation Pattern (e.g., 3-Hydroxyproline (B1217163) vs. 4-Hydroxyproline)

The position of the hydroxyl group on the proline residue is a critical factor in determining the stability and function of collagen and its derived peptides. The two main regioisomers are 4-hydroxyproline (B1632879) (4-Hyp) and 3-hydroxyproline (3-Hyp). wisc.edunih.gov

4-Hydroxyproline (4-Hyp): This is the most abundant form of hydroxyproline in collagen and is crucial for the stability of the collagen triple helix. nih.govresearchgate.net The hydroxyl group of 4-Hyp in the Yaa position of the Gly-Xaa-Yaa sequence contributes significantly to the conformational stability of the triple helix through stereoelectronic effects. wisc.edu

3-Hydroxyproline (3-Hyp): In contrast to 4-Hyp, 3-Hyp is much less common and its presence can have a destabilizing effect on the collagen triple helix. wisc.edu When 3-Hyp is in the Xaa position, it slightly diminishes triple-helical stability. However, when it is in the non-natural Yaa position, the destabilization is significant due to unfavorable ring puckering and steric clashes. wisc.edu Despite its destabilizing effect on the helix, 3-Hyp is believed to play a role in the supramolecular assembly of collagen fibrils. nih.gov